molecular formula C16H13N3O2 B5206186 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No. B5206186
M. Wt: 279.29 g/mol
InChI Key: VESPBFXOASKLTD-UHFFFAOYSA-N
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Description

The compound “2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” is a complex organic molecule that contains a benzamide group and an oxadiazole group. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including anticancer .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the benzamide and oxadiazole groups. The benzamide group consists of a benzene ring attached to an amide group, and the oxadiazole group is a five-membered ring containing three nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides and oxadiazoles can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzamides and oxadiazoles are solid at room temperature and have relatively high melting points .

Scientific Research Applications

Antioxidant Activity

Benzamide compounds have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelators, helping to prevent oxidative stress in biological systems .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Antifungal Activity

Similar to their antibacterial properties, benzamides have also shown antifungal effects . This broad-spectrum antimicrobial activity enhances their potential as therapeutic agents .

Anti-Tubercular Agents

Certain benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Some of these compounds have shown significant inhibitory concentrations, making them potential anti-tubercular agents .

Anti-Inflammatory Activity

Benzamides, particularly those derived from natural compounds like thymol, have demonstrated anti-inflammatory effects . This suggests their potential use in the treatment of inflammatory conditions .

Industrial Applications

Beyond their biological activities, benzamides are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Benzamides and their derivatives play a significant role in drug discovery . They are structural compounds found in potential biological molecules and commercial drugs .

Cancer Treatment

Benzamides have been widely used in the treatment of cancer . They exhibit anti-tumor activity, making them valuable in the development of cancer therapies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. In general, benzamides can be harmful if swallowed and are suspected of causing genetic defects .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

properties

IUPAC Name

2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-6-2-3-7-11(10)15-18-16(21-19-15)13-9-5-4-8-12(13)14(17)20/h2-9H,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESPBFXOASKLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

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